molecular formula C21H17N3O4S B2386953 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide CAS No. 478043-95-7

4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide

Cat. No.: B2386953
CAS No.: 478043-95-7
M. Wt: 407.44
InChI Key: HJJDVFJOIOCDJB-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide is an organic compound with a complex molecular structure, characterized by its heterocyclic quinazolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide typically involves a multi-step process:

  • Preparation of 2-oxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: : This can be achieved by condensing anthranilic acid with benzaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization using a dehydrating agent.

  • Formation of 4-methoxybenzenesulfonamide: : This involves the sulfonation of methoxybenzene followed by amidation.

  • Coupling Reaction: : The final step is the coupling of the quinazolinone derivative with 4-methoxybenzenesulfonamide under basic conditions, possibly using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial synthesis may involve more efficient catalytic processes and continuous flow methods to optimize yield and purity, although specific methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The methoxy group can undergo oxidative demethylation under specific conditions.

  • Reduction: : The sulfonamide moiety can be reduced to its corresponding amine.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

The products depend on the reaction conditions but can include demethylated quinazolines, aminobenzenesulfonamides, or halogenated derivatives.

Scientific Research Applications

4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : Potential use in creating specialty chemicals or as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic endogenous substrates or ligands, potentially inhibiting enzyme activity or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(quinazolin-4-yl)benzenesulfonamide

  • 3-Phenylquinazolin-4-one derivatives

  • Sulfonamide-linked heterocycles

Unique Aspects

4-Methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide's unique combination of a quinazolinone core with a methoxy-substituted benzenesulfonamide group imparts distinctive biological activity and chemical reactivity compared to other sulfonamide or quinazolinone derivatives.

Its structural uniqueness makes it an intriguing candidate for further research in both academic and industrial settings.

Properties

IUPAC Name

4-methoxy-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-28-16-11-13-17(14-12-16)29(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)15-7-3-2-4-8-15/h2-14,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGGPPXGCWOMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.